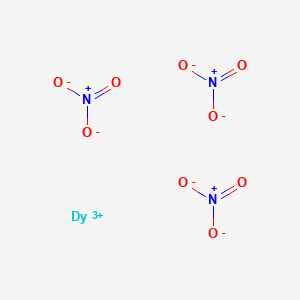

Dysprosium nitrate

説明

Dysprosium Nitrate is an inorganic compound, a salt of dysprosium and nitric acid with the chemical formula Dy(NO3)3 . It forms yellowish crystals and dissolves in water . It is used in chemical synthesis, especially in the preparation of other dysprosium compounds or materials . It also has specialized uses in ceramics, glass, phosphors, lasers, and Dysprosium Metal halide lamp .

Synthesis Analysis

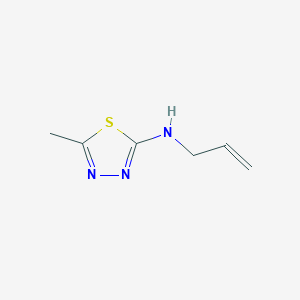

This compound can be synthesized by the action of nitrogen dioxide on dysprosium (III) oxide . Another method involves the combustion method, which involves the exothermic reaction between an oxidizer such as metal nitrates and organic fuel, like urea (H2NCONH2), carbohydrazide (CO(NHNH2)2), or glycine (C2H5NO2) .Molecular Structure Analysis

The molecular formula of this compound is DyN3O9 . Each of the Dy (III) ions is coordinated by ten oxygen atoms of three nitrate groups .Chemical Reactions Analysis

The thermal decomposition of this compound is a complex process. It begins with the simultaneous condensation of the initial monomer Dy(NO3)3·6H2O into a cyclic hexamer 6[Dy(NO3)3·6H2O]. This cluster gradually loses water and nitric acid, and intermediate oxynitrates Dy6O7(NO3)4·6H2O and Dy6O8(NO3)2·5H2O are formed .Physical And Chemical Properties Analysis

This compound forms yellowish crystals . It forms a crystalline hydrate of the composition, which melts in its own crystallization water at 88.6 °C . It is soluble in water and ethanol, and is hygroscopic . The molar mass of this compound is 348.51 .科学的研究の応用

Distribution and Extraction

Dysprosium nitrate's role in the extraction of dysprosium from aqueous phases has been studied. It forms a complex in organic phases which is key to its distribution and extraction processes (Hayden, Gerow & Davis, 1974).

Thermolysis Mechanism

The thermal decomposition of this compound is complex, involving multiple steps and leading to the formation of dysprosium oxide. This process has implications for material sciences and chemical engineering (Melnikov et al., 2015).

Magnetic Properties

Research shows that changing the position of coordinating nitrates around dysprosium ions significantly affects the magnetic properties of dysprosium compounds. This is important for applications in magnetism and materials science (Ma et al., 2017).

Adsorption and Recovery

This compound's interaction with expanded vermiculite has been studied for dysprosium recovery. This is crucial in resource recovery and environmental applications (Brião, Silva & Vieira, 2021).

Photocatalytic Applications

The use of this compound in synthesizing dysprosium oxide nanoparticles has shown enhanced photocatalytic degradation of pollutants. This is significant for environmental cleanup and sustainable technology (Safari-Amiri et al., 2017).

Interface Adhesion Improvement

Studies have demonstrated dysprosium's ability to improve interface adhesion in materials, which is important in material sciences and engineering applications (Zhang, Guo, Gong & Xu, 2013).

Phase Composition Research

Research on the phase composition in Dy-Sn-O systems, where this compound is involved, provides insights into materials used in high-tech industries (Malinovskaya, Lysak, Zhek & Kuznetsova, 2017).

Sonochemical Synthesis

The sonochemical synthesis of dysprosium nickelate nanocomposites using metal nitrates, including this compound, is explored for its photocatalytic applications (Yousefi, Sobhani, Alshamsi & Salavati‐Niasari, 2021).

Nanoparticle Manufacture

Dysprosium oxide nanoparticles, derived from this compound, have been prepared for their photoluminescent properties, crucial in optoelectronics and photonics (Zelati, Amirabadizadeh, Kompany, Salamati & Sonier, 2013).

Magnetic and Luminescent Properties

The magnetic and luminescent properties of dysprosium complexes, involving this compound, offer potential in advanced material applications (Campbell et al., 2014).

Nanocrystalline Powders

The synthesis of dysprosium oxide nanocrystalline powders from nitrate solutions has implications for nanotechnology and materials science (Pashkov et al., 2016).

Luminescence in AlN

Investigations into the luminescence of dysprosium in aluminum nitride, prepared from this compound, are significant for optoelectronic applications (Han et al., 2007).

作用機序

Safety and Hazards

Dysprosium Nitrate is a strong oxidizing agent and readily ignites on contact with organic substances . It may intensify fire, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

Dysprosium Nitrate has potential applications in the field of optoelectronics and photonics . The dysprosium ion effect on the structural, optical, series, and parallel capacitance and their series resistance of epoxy resin polymer composite (ERPC) panels incorporated with the variation in wt% of dysprosium ions has been studied . The prepared ERPC panels doped with dysprosium ion filler samples are promising materials for practical use as transducer material devices .

特性

IUPAC Name |

dysprosium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVENVBCPDCQQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

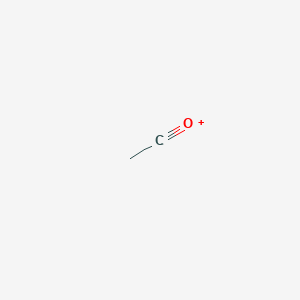

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35725-30-5 (hexahydrate), 93918-70-8 (ammonium salt), 93918-71-9 (magnesium salt) | |

| Record name | Dysprosium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60890646 | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10143-38-1 | |

| Record name | Dysprosium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)